4-Bromo-2-methylbiphenyl

Cross-Coupling Continuous Flow Synthesis Material Science

4-Bromo-2-methylbiphenyl is a halogenated biaryl compound (molecular formula C13H11Br) characterized by a bromine atom at the para position and a methyl group at the ortho position of the biphenyl core. With a molecular weight of 247.14 g/mol and a purity specification typically ≥98% , this compound serves as a versatile building block in organic synthesis, enabling strategic functionalization through its bromine handle while the ortho-methyl group provides steric and electronic modulation.

Molecular Formula C13H11B
Molecular Weight 247.13 g/mol
CAS No. 5002-26-6
Cat. No. B1588497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methylbiphenyl
CAS5002-26-6
Molecular FormulaC13H11B
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C13H11Br/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyZBNARPVMXYNXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methylbiphenyl (CAS 5002-26-6): Halogenated Biaryl Scaffold for Cross-Coupling and Advanced Material Synthesis


4-Bromo-2-methylbiphenyl is a halogenated biaryl compound (molecular formula C13H11Br) characterized by a bromine atom at the para position and a methyl group at the ortho position of the biphenyl core . With a molecular weight of 247.14 g/mol and a purity specification typically ≥98% , this compound serves as a versatile building block in organic synthesis, enabling strategic functionalization through its bromine handle while the ortho-methyl group provides steric and electronic modulation [1]. Its liquid physical state at ambient temperature (refractive index ~1.621) distinguishes it from certain solid-state analogs and facilitates handling in continuous flow applications .

4-Bromo-2-methylbiphenyl: Why Isomeric Bromomethylbiphenyls Are Not Interchangeable in Cross-Coupling and Material Science


Generic substitution among bromomethylbiphenyl isomers is not scientifically valid due to significant divergences in physical state, steric environment, and electronic properties that directly impact reactivity and application outcomes. While 4-bromo-4'-methylbiphenyl (CAS 50670-49-0) exists as a solid and 4-bromomethylbiphenyl (CAS 2567-29-5) bears a benzylic bromine with distinct reaction pathways, 4-bromo-2-methylbiphenyl is a liquid with an ortho-methyl group that creates a unique steric and electronic profile . These differences critically influence oxidative addition rates in palladium-catalyzed couplings [1] and dictate phase behavior in liquid crystal and OLED formulations. The following quantitative evidence demonstrates why procurement decisions must be based on specific structural differentiation rather than class-level assumptions.

4-Bromo-2-methylbiphenyl: Quantitative Evidence for Differentiated Procurement in Cross-Coupling and Advanced Material Synthesis


Physical State Differentiation: Liquid Handling and Solubility Advantages Over Solid Analogs

4-Bromo-2-methylbiphenyl is a liquid at ambient temperature with a refractive index of 1.621 and boiling point of 113-114°C at 0.7 mmHg . In contrast, the closely related analog 4-bromo-4'-methylbiphenyl is a solid at 20°C . This fundamental physical state difference directly impacts handling, solubility in non-polar solvents, and compatibility with continuous flow reactor setups. The liquid nature of 4-bromo-2-methylbiphenyl eliminates the need for pre-dissolution steps required for solid analogs in automated synthesis platforms, reducing processing time and solvent consumption.

Cross-Coupling Continuous Flow Synthesis Material Science

Steric Differentiation: Ortho-Methyl Substitution Impacts Catalytic Cross-Coupling Efficiency

The ortho-methyl group in 4-bromo-2-methylbiphenyl introduces significant steric hindrance around the bromine-substituted ring, which modulates the rate of oxidative addition in palladium-catalyzed cross-couplings. In contrast, the para-methyl analog 4-bromo-4'-methylbiphenyl lacks this proximal steric bulk. While direct comparative kinetic data for these specific compounds is not available in open literature, class-level inference from studies on ortho- vs. para-substituted aryl bromides indicates that ortho-methyl substitution reduces the rate of oxidative addition by a factor of 2-5× compared to unhindered para-substituted analogs [1]. This steric differentiation is critical for achieving site-selectivity in sequential coupling strategies where differential reactivity is required.

Suzuki-Miyaura Coupling Steric Effects Palladium Catalysis

Electronic Differentiation: Ortho-Methyl Substituent Modulates Electron Density for Chemoselective Transformations

The ortho-methyl group in 4-bromo-2-methylbiphenyl exerts an electron-donating inductive effect that increases electron density on the aromatic ring bearing the bromine atom compared to the para-methyl isomer 4-bromo-4'-methylbiphenyl where the methyl group is on the opposite ring. This electronic differentiation has practical consequences for chemoselective Suzuki couplings. In a synthetic route for angiotensin II receptor antagonist intermediates, the selective Suzuki coupling of 5-bromo-2-iodotoluene with phenylboronic acid to yield 4-bromo-2-methylbiphenyl was achieved with high chemoselectivity, exploiting the differential reactivity of bromine vs. iodine leaving groups [1]. The ortho-methyl substitution pattern contributes to the electronic bias that enables this selective transformation, which would not be possible with para-methyl isomers.

Chemoselectivity Cross-Coupling Electronic Effects

Synthetic Route Efficiency: Direct Coupling Yields for 4-Bromo-2-methylbiphenyl Production

In a patent disclosure for preparing 4-substituted 2-alkylbiphenyls, the direct coupling of 4-bromo-3-methylaniline (without amino protection) proceeded in only ~55% yield due to competing deamination, forming 2-methylbiphenyl as a byproduct [1]. This low yield highlights the synthetic challenge of preparing ortho-methyl substituted bromobiphenyls. In contrast, alternative routes to 4-bromo-2-methylbiphenyl via Suzuki coupling of 5-bromo-2-iodotoluene with phenylboronic acid achieve substantially higher yields (typically >80% for related analogs) by exploiting chemoselectivity . The ~55% yield from direct coupling serves as a performance benchmark against which optimized synthetic routes can be evaluated.

Synthesis Yield Process Optimization Biaryl Synthesis

4-Bromo-2-methylbiphenyl: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Angiotensin II Receptor Antagonists

4-Bromo-2-methylbiphenyl serves as a key intermediate in the synthesis of angiotensin II receptor antagonists (sartans), a class of antihypertensive drugs [1]. The ortho-methyl substitution pattern is structurally critical for the biphenyl core of these pharmaceuticals, as evidenced by patent literature describing 2'-substituted 4-bromomethylbiphenyl derivatives as valuable intermediates for sartan synthesis [2]. The compound's bromine handle enables sequential functionalization (e.g., Suzuki coupling followed by further derivatization) that is essential for constructing the full pharmacophore. Procurement of this specific isomer is necessary because alternative substitution patterns do not map to the required pharmacophore geometry.

OLED and Liquid Crystal Material Precursor

The biphenyl core of 4-bromo-2-methylbiphenyl provides rigidity and thermal stability beneficial for organic light-emitting diode (OLED) and liquid crystal display (LCD) applications [1]. The ortho-methyl substitution modulates the electronic properties and molecular packing, which can influence charge transport and emission characteristics in optoelectronic devices [2]. While solid-state analogs like 4-bromo-4'-methylbiphenyl may exhibit different phase behavior in device fabrication, the liquid nature of 4-bromo-2-methylbiphenyl facilitates solution processing and precise formulation control. This differentiation is particularly relevant for vacuum-deposition and solution-cast OLED fabrication where precursor physical state impacts film uniformity.

Suzuki-Miyaura Cross-Coupling Building Block for Complex Biaryl Synthesis

4-Bromo-2-methylbiphenyl is a versatile electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of diverse biaryl architectures [1]. The steric hindrance imposed by the ortho-methyl group makes it suitable for sequential coupling strategies where differential reactivity between multiple halogenated positions is required [2]. This steric differentiation is a key procurement consideration for researchers designing multi-step syntheses of pharmaceuticals, agrochemicals, or advanced materials. The liquid physical state also facilitates automated parallel synthesis workflows, reducing manual handling compared to solid bromobiphenyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methylbiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.